

An In-Depth Technical Guide to Azido-PEG12-acid: Properties, Protocols, and Applications

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Compound of Interest

Compound Name: Azido-PEG12-acid

Cat. No.: B1488224

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Introduction

Azido-PEG12-acid is a heterobifunctional linker molecule that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide group and a carboxylic acid connected by a discrete 12-unit polyethylene glycol (PEG) chain, offers a versatile platform for the covalent linkage of diverse molecular entities. The azide group provides a bioorthogonal handle for "click chemistry," specifically the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.^[1] Concurrently, the carboxylic acid moiety allows for conventional amide bond formation with primary amines, often facilitated by carbodiimide activators.^[2]

The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of biotherapeutics.^[2] This technical guide provides a comprehensive overview of the properties of **Azido-PEG12-acid**, detailed experimental protocols for its key applications, and illustrative diagrams to elucidate its role in complex biological pathways and experimental workflows.

Core Properties of Azido-PEG12-acid

A summary of the key physical and chemical properties of **Azido-PEG12-acid** is presented below. These values are compiled from various commercial suppliers and should be

considered as typical.

Property	Value
Chemical Formula	C ₂₇ H ₅₃ N ₃ O ₁₄
Molecular Weight	643.72 g/mol
CAS Number	1167575-20-3
Appearance	Pale yellow or colorless oil/solid
Purity	Typically ≥95%
Solubility	Soluble in water, DMSO, DMF, and chlorinated solvents like dichloromethane.[2]
Storage Conditions	Store at -20°C, desiccated and protected from light.[2]
Reactivity	Azide: Reacts with terminal alkynes (CuAAC), cyclooctynes (e.g., DBCO, BCN) (SPAAC), and phosphines (Staudinger ligation).
Carboxylic Acid: Reacts with primary amines in the presence of activators (e.g., EDC, HATU) to form stable amide bonds.	

Key Applications and Experimental Protocols

Azido-PEG12-acid is a versatile linker with broad applications in life sciences research. Below are detailed protocols for some of its most common uses.

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to **Azido-PEG12-acid**.

Materials:

- **Azido-PEG12-acid**
- Alkyne-functionalized molecule (e.g., protein, peptide, fluorescent dye)
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Phosphate-buffered saline (PBS), pH 7.4
- Degassed water
- Organic co-solvent (e.g., DMSO, DMF) if needed for solubility
- Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **Azido-PEG12-acid** in degassed water or an appropriate organic solvent.
 - Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.
 - Prepare a 50 mM stock solution of CuSO_4 in water.
 - Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
 - Prepare a 50 mM stock solution of THPTA in water.
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-functionalized molecule and **Azido-PEG12-acid** in a 1:1.5 to 1:3 molar ratio in PBS. The final concentration of the limiting reagent

should typically be in the range of 1-10 mg/mL.

- Add THPTA to the reaction mixture to a final concentration of 1-5 mM.
- Add CuSO₄ to a final concentration of 0.1-1 mM.
- Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
- Incubation:
 - Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be preferable for sensitive biomolecules.
- Purification:
 - Remove unreacted reagents and byproducts by a suitable purification method. For proteins, size-exclusion chromatography or dialysis are commonly used. For smaller molecules, HPLC purification may be necessary.
- Characterization:
 - Confirm the successful conjugation using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy, depending on the nature of the conjugated molecules.

PROTAC Synthesis

Azido-PEG12-acid is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following is a generalized, two-step protocol for synthesizing a PROTAC where a warhead (targeting a protein of interest) is linked to an E3 ligase ligand via **Azido-PEG12-acid**.

Step 1: Amide Coupling of E3 Ligase Ligand to **Azido-PEG12-acid**

Materials:

- **Azido-PEG12-acid**
- E3 ligase ligand with a primary amine (e.g., a derivative of thalidomide or VHL ligand)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- HPLC for purification

Protocol:

- Activation of Carboxylic Acid:
 - Dissolve **Azido-PEG12-acid** (1 equivalent) in anhydrous DMF.
 - Add EDC (1.2 equivalents) and NHS (1.2 equivalents).
 - Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Amide Bond Formation:
 - In a separate flask, dissolve the amine-containing E3 ligase ligand (1 equivalent) in anhydrous DMF.
 - Add the activated **Azido-PEG12-acid** solution to the E3 ligase ligand solution.
 - Add DIPEA (2-3 equivalents) to the reaction mixture.
 - Stir at room temperature for 2-16 hours, monitoring the reaction progress by LC-MS.
- Purification:

- Upon completion, purify the resulting azide-functionalized E3 ligase ligand by reverse-phase HPLC.

Step 2: Click Chemistry with Alkyne-Functionalized Warhead

Materials:

- Azide-functionalized E3 ligase ligand (from Step 1)
- Alkyne-functionalized warhead
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Copper-chelating ligand (e.g., THPTA)
- Appropriate solvent system (e.g., DMF/water, DMSO/water)
- HPLC for purification

Protocol:

- Reaction Setup:
 - Dissolve the azide-functionalized E3 ligase ligand (1 equivalent) and the alkyne-functionalized warhead (1-1.2 equivalents) in a suitable solvent mixture.
 - Add the copper-chelating ligand, followed by CuSO_4 and freshly prepared sodium ascorbate, as described in the bioconjugation protocol above.
- Incubation:
 - Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.
- Purification and Characterization:
 - Purify the final PROTAC conjugate by reverse-phase HPLC.

- Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Surface Modification of Nanoparticles

This protocol outlines the functionalization of amine-modified nanoparticles with **Azido-PEG12-acid**.

Materials:

- Amine-functionalized nanoparticles (e.g., silica, iron oxide)
- **Azido-PEG12-acid**
- EDC and NHS
- 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
- Phosphate-buffered saline (PBS), pH 7.4
- Centrifuge

Protocol:

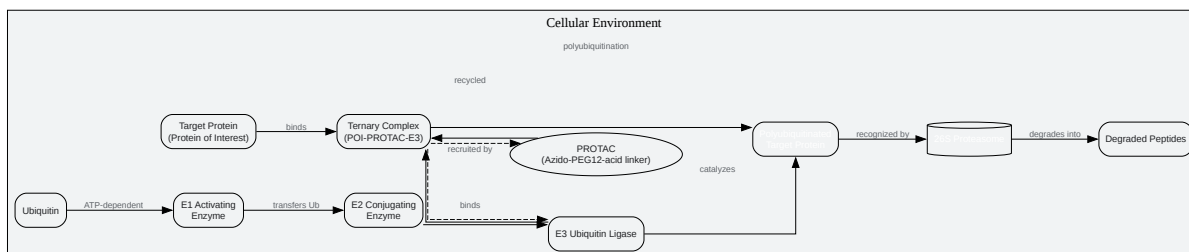
- Nanoparticle Preparation:
 - Disperse the amine-functionalized nanoparticles in MES buffer.
- Activation of **Azido-PEG12-acid**:
 - Dissolve **Azido-PEG12-acid** (in excess relative to the estimated surface amine groups) in MES buffer.
 - Add EDC and NHS to activate the carboxylic acid.
- Coupling Reaction:
 - Add the activated **Azido-PEG12-acid** solution to the nanoparticle dispersion.

- Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
- Washing:
 - Pellet the nanoparticles by centrifugation.
 - Remove the supernatant and resuspend the nanoparticles in PBS.
 - Repeat the washing step at least three times to remove unreacted reagents.
- Characterization:
 - Confirm the surface modification using techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the azide stretch ($\sim 2100\text{ cm}^{-1}$), and dynamic light scattering (DLS) to assess changes in particle size and surface charge.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker such as **Azido-PEG12-acid**. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

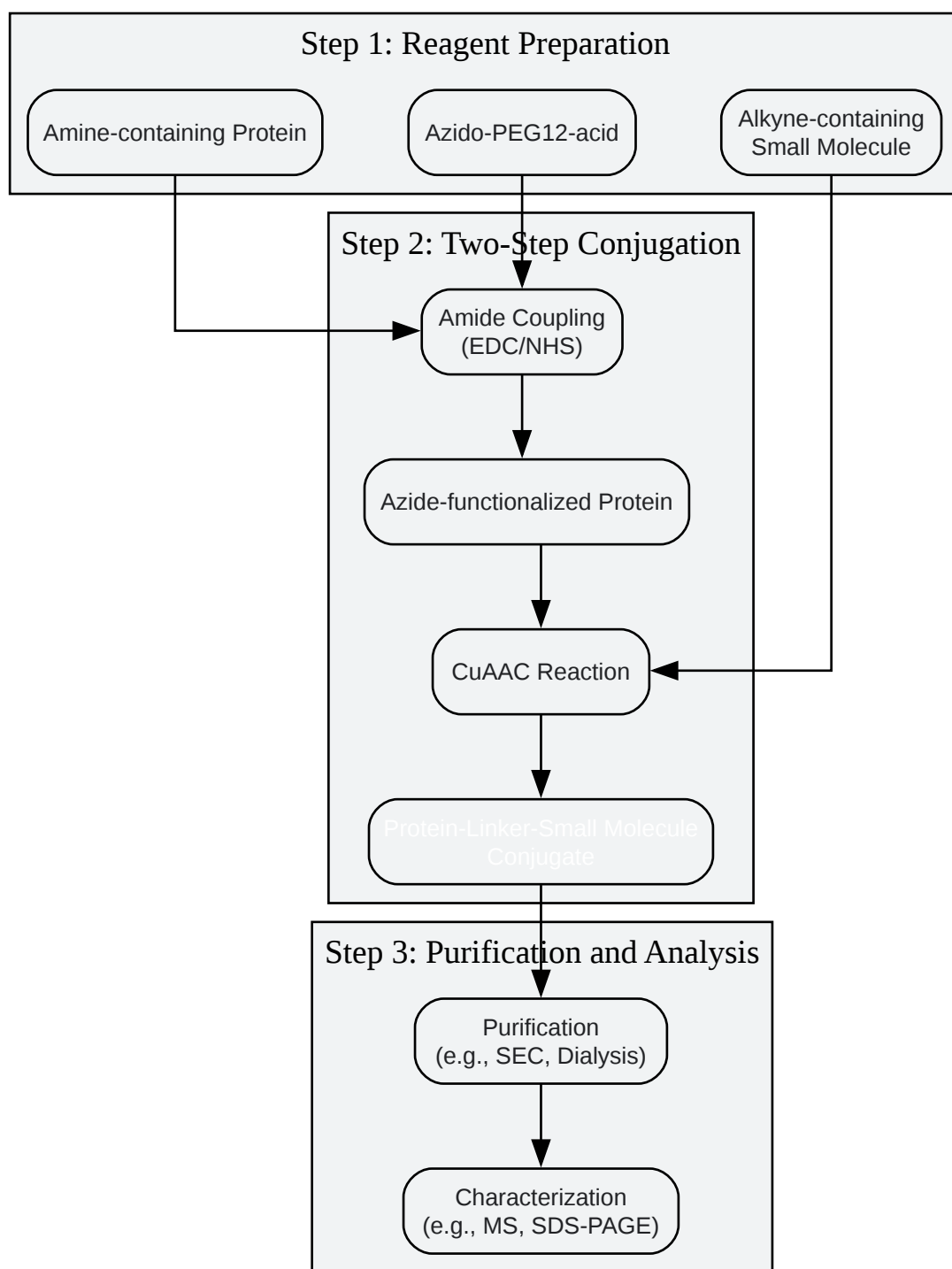


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Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Bioconjugation

The following diagram illustrates a typical workflow for the bioconjugation of a protein with a small molecule using **Azido-PEG12-acid** as a linker.



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Caption: A typical bioconjugation workflow.

Conclusion

Azido-PEG12-acid is a powerful and versatile chemical tool for researchers in drug development and the broader life sciences. Its well-defined structure and dual reactivity, combined with the beneficial properties of the PEG spacer, enable the precise construction of complex bioconjugates, innovative drug delivery systems, and targeted therapeutics like PROTACs. The experimental protocols provided in this guide offer a solid foundation for the practical application of **Azido-PEG12-acid**, while the illustrative diagrams provide a conceptual framework for understanding its role in sophisticated biological and chemical processes. As the demand for precisely engineered biomolecules continues to grow, the utility of well-designed linkers like **Azido-PEG12-acid** will undoubtedly expand.

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